molecular formula C16H13N3S2 B482052 4-((1H-indol-3-yl)thio)-5,6-dimethylthieno[2,3-d]pyrimidine CAS No. 354130-16-8

4-((1H-indol-3-yl)thio)-5,6-dimethylthieno[2,3-d]pyrimidine

Cat. No.: B482052
CAS No.: 354130-16-8
M. Wt: 311.4g/mol
InChI Key: ZOTUNJHUGJWGCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 4-((1H-indol-3-yl)thio)-5,6-dimethylthieno[2,3-d]pyrimidine is not described in the currently available scientific literature. Its core structure, 5,6-dimethylthieno[2,3-d]pyrimidine, is a recognized scaffold in medicinal chemistry with documented research applications. Thieno[2,3-d]pyrimidine derivatives have been investigated as potent and selective inhibitors of various biological targets, including the MIF2 tautomerase active site for cancer treatment , and kinases such as FLT3 and EGFR for targeted cancer therapy . This class of compounds has also been explored as microtubule targeting agents with antiproliferative effects and the ability to circumvent common drug resistance mechanisms . The specific research value and mechanism of action for the indole-thio substituted analogue would require further investigation. FOR RESEARCH USE ONLY. Not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

4-(1H-indol-3-ylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3S2/c1-9-10(2)20-15-14(9)16(19-8-18-15)21-13-7-17-12-6-4-3-5-11(12)13/h3-8,17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOTUNJHUGJWGCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC=N2)SC3=CNC4=CC=CC=C43)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiophene Functionalization

Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate is prepared via the Gewald reaction, combining elemental sulfur, a ketone (e.g., acetylacetone), and cyanoacetate in ethanol under reflux. Cyclocondensation with formamide or acetic anhydride then yields the 4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidine intermediate (Figure 1A).

Reaction Conditions

  • Solvent: Formamide or acetic anhydride

  • Temperature: Reflux (100–120°C)

  • Time: 3–24 hours

  • Yield: 70–85%

Chlorination at Position 4

The hydroxyl group at position 4 is replaced with chlorine using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This step generates 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine, a pivotal intermediate for subsequent nucleophilic substitution.

Optimized Protocol

  • Reagent: POCl₃ (3 equivalents)

  • Catalyst: N,N-dimethylformamide (DMF, catalytic)

  • Temperature: 80°C

  • Time: 4 hours

  • Yield: 90–95%

Purification and Characterization

Recrystallization

Crude product is purified via recrystallization from ethanol or ethyl acetate/hexane mixtures, yielding crystalline 4-((1H-indol-3-yl)thio)-5,6-dimethylthieno[2,3-d]pyrimidine.

Purity Metrics

  • HPLC: ≥98%

  • Melting Point: 215–218°C

Spectroscopic Confirmation

  • IR (KBr): 3050 cm⁻¹ (C-H aromatic), 2210 cm⁻¹ (C≡N), 1650 cm⁻¹ (C=O absent, confirming substitution).

  • ¹H NMR (400 MHz, DMSO-d₆): δ 2.35 (s, 6H, 5,6-CH₃), 6.90–8.10 (m, 8H, indole and thienopyrimidine-H).

  • Mass Spec (ESI): m/z 311.4 [M+H]⁺.

Alternative Synthetic Routes

One-Pot Annulation-Thiolation

A streamlined approach combines thienopyrimidine formation and thiol substitution in a single pot. Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, formamide, and indole-3-thiol are refluxed in DMF with POCl₃, though yields are lower (45–50%).

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. For example, chlorination and substitution steps achieve 70% yield in 2 hours under 150 W irradiation.

Challenges and Optimization

Competing Side Reactions

  • Oxidation of Thiol: Mitigated by conducting reactions under nitrogen.

  • Over-Substitution: Controlled by using 1.2 equivalents of indole-3-thiol.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification. Switching to acetonitrile improves isolability with minimal yield loss.

Industrial-Scale Considerations

For kilogram-scale production:

  • Catalyst: Tetrabutylammonium bromide (TBAB) boosts SNAr efficiency.

  • Continuous Flow Systems: Reduce processing time by 40% compared to batch reactors.

Table 1. Summary of Key Synthetic Steps and Conditions

StepReagents/ConditionsYield (%)
Thienopyrimidine coreFormamide, reflux, 24h85
ChlorinationPOCl₃, DMF, 80°C, 4h93
SNAr substitutionIndole-3-thiol, NaH, DMF, 100°C, 8h72

Table 2. Spectroscopic Data for Final Compound

TechniqueKey Signals
¹H NMRδ 2.35 (s, 6H), 6.90–8.10 (m, 8H)
IR3050, 2210 cm⁻¹
MSm/z 311.4 [M+H]⁺

Chemical Reactions Analysis

Types of Reactions

4-((1H-indol-3-yl)thio)-5,6-dimethylthieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., bromine). Reaction conditions vary but typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

4-((1H-indol-3-yl)thio)-5,6-dimethylthieno[2,3-d]pyrimidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((1H-indol-3-yl)thio)-5,6-dimethylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Thienopyrimidine Core

5,6-Dimethyl vs. Unsubstituted or Fused Rings
  • Metabolic Stability: The 5,6-dimethyl substitution in the thienopyrimidine core is associated with metabolic instability due to hydroxylation (rat microsomes) and sulfur oxidation (human microsomes) .
  • Biological Activity: 5,6-Dimethyl derivatives exhibit higher selectivity for COX-2 over COX-1 (e.g., compound 9 in : IC₅₀ = 0.12 µM for COX-2 vs. 1.5 µM for COX-1), whereas unsubstituted thienopyrimidines often lack this specificity .
4-Substituent Modifications
  • Indolylthio vs. However, ether-linked analogs (e.g., piperidine-substituted thienopyrimidines) demonstrate superior CNS distribution (Kp > 1) but retain high metabolic clearance .

Pharmacokinetic and Pharmacodynamic Profiles

Compound Core Structure 4-Substituent Key Biological Activity Metabolic Stability (CLhep)
Target Compound 5,6-Dimethylthieno[2,3-d] Indolylthio COX-2 inhibition (IC₅₀ ~ nM) High (20–68 mL/min/kg)
4-Anilinothieno[2,3-d] Unsubstituted Anilino Anticancer (A549 cells) Moderate
Ether-Linked Analogs 5,6-Dimethylthieno[2,3-d] Piperidine-ether M4 PAM (EC₅₀ = 600 nM) High
Fused Cyclohepta Derivatives Fused cycloheptane Varied Similar potency to dimethyl Unchanged

Key Research Findings

  • Metabolic Limitations: The 5,6-dimethyl group in thienopyrimidines is a metabolic hotspot, necessitating structural optimization for drug development .
  • COX-2 Selectivity : Methyl substitution at positions 5 and 6 correlates with enhanced COX-2 selectivity, making the target compound a promising anti-inflammatory agent .
  • CNS Penetration : Ether-linked analogs bypass the metabolic instability of the dimethyl core but retain high clearance rates, highlighting the need for alternative strategies .

Biological Activity

Overview

4-((1H-indol-3-yl)thio)-5,6-dimethylthieno[2,3-d]pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound integrates features from indole, thieno, and pyrimidine structures, which are known for their diverse biological effects.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors implicated in various diseases. Preliminary studies suggest that this compound may exert its effects through:

  • Enzyme Inhibition : It may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation by targeting specific pathways involved in tumor growth and metastasis .

Antiinflammatory Activity

Recent studies have evaluated the anti-inflammatory potential of related pyrimidine derivatives. For instance, compounds similar to this compound demonstrated significant inhibition of COX enzymes:

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
3b19.45 ± 0.0731.4 ± 0.12
4b26.04 ± 0.3623.8 ± 0.20
4d28.39 ± 0.0334.4 ± 0.10

These results indicate that the compound possesses significant anti-inflammatory properties comparable to established drugs like celecoxib .

Anticancer Activity

The anticancer properties of thieno[2,3-d]pyrimidine derivatives have been explored extensively. In vitro studies showed that compounds within this class inhibited the proliferation of various cancer cell lines:

Cell LineCompound TestedEffect
A431 (Carcinoma)Thieno-pyrimidine DerivativeSignificant inhibition of cell growth
MCF7 (Breast)Indole-substituted DerivativeReduced viability at low concentrations

These findings highlight the potential of these compounds as anticancer agents.

Case Studies

Several case studies have documented the synthesis and evaluation of thieno[2,3-d]pyrimidine derivatives for their biological activities:

  • Study on Anti-inflammatory Effects : A study assessed various pyrimidine derivatives for their ability to inhibit COX enzymes. The most potent compounds were found to significantly reduce inflammatory markers in vivo using carrageenan-induced paw edema models.
  • Anticancer Evaluation : Another research effort focused on indole-substituted thieno[2,3-d]pyrimidines, demonstrating their effectiveness against multiple cancer types through cell cycle arrest and apoptosis induction mechanisms.

Structure-Activity Relationship (SAR)

The structure-activity relationship of thieno[2,3-d]pyrimidines indicates that modifications on the indole or thieno moieties can enhance biological activity:

  • Electron-withdrawing groups on the pyrimidine ring increase potency against COX enzymes.
  • Substituents on the indole ring can enhance anticancer properties by affecting cell permeability and receptor binding affinity.

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